Product packaging for (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid(Cat. No.:CAS No. 45214-91-3)

(S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B558311
CAS No.: 45214-91-3
M. Wt: 261.27 g/mol
InChI Key: OHYMUFVCRVPMEY-ZETCQYMHSA-N
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Description

Contextualizing Boc-Glu(OMe)-OH within Glutamic Acid Derivatives Research

Boc-Glu(OMe)-OH is a derivative of L-glutamic acid, a nonessential amino acid that is fundamental to numerous biological processes. cymitquimica.comcreative-peptides.com In the realm of chemical synthesis, glutamic acid and its derivatives are valuable precursors for creating a wide array of organic molecules. chemsrc.commedchemexpress.comgoogle.com Boc-Glu(OMe)-OH distinguishes itself through the strategic placement of two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a methyl ester (OMe) on the γ-carboxyl group. cymitquimica.comontosight.ai This dual protection allows for selective chemical manipulations at the unprotected α-carboxyl group, making it an indispensable tool for chemists. ontosight.ai

The compound is typically a white to off-white solid, soluble in organic solvents like methanol (B129727) and dichloromethane (B109758), which facilitates its use in various reaction conditions. cymitquimica.comontosight.ai Its stability and reactivity profile make it a valuable intermediate in the synthesis of bioactive compounds and pharmaceuticals. cymitquimica.com

Significance of N-alpha-tert-Butoxycarbonyl and Gamma-Methyl Ester Functionalities in Advanced Synthesis

The utility of Boc-Glu(OMe)-OH in advanced synthesis is intrinsically linked to the properties of its protecting groups. The N-alpha-tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis. cymitquimica.comnih.gov Its key advantage lies in its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, often using reagents like trifluoroacetic acid (TFA). This allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions at the amino terminus. smolecule.com

Simultaneously, the gamma-methyl ester (OMe) protects the side-chain carboxylic acid of the glutamic acid residue. cymitquimica.com This prevents the side chain from participating in unintended coupling reactions that could lead to branched or incorrectly linked peptides. bachem.com The methyl ester is generally more stable than the Boc group, allowing for selective deprotection of the α-amino group while the side chain remains protected. This orthogonality is a cornerstone of modern peptide synthesis, enabling the construction of precisely defined peptide sequences. masterorganicchemistry.com The presence of these protecting groups also enhances the solubility of the amino acid derivative in organic solvents, a practical advantage in many synthetic protocols. cymitquimica.comontosight.ai

Historical Perspectives on Protected Amino Acid Derivatives in Peptide Chemistry

The development of peptide chemistry has been critically dependent on the evolution of protecting group strategies. Early attempts at peptide synthesis in the early 20th century were hampered by the lack of effective methods to prevent unwanted side reactions. wiley-vch.dee-bookshelf.de The introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932 was a major breakthrough. nih.gov

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field, making the synthesis of long peptides and even small proteins a feasible endeavor. nih.govmasterorganicchemistry.com Merrifield's initial strategy relied on the Boc group for Nα-protection, which became a workhorse in SPPS for several decades. nih.govmasterorganicchemistry.com The development of other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, provided chemists with alternative strategies offering milder deprotection conditions. nih.govnih.gov Throughout this evolution, the fundamental principle of using orthogonal protecting groups, such as the Boc and methyl ester groups in Boc-Glu(OMe)-OH, has remained a central and enabling concept in the art of peptide synthesis. bachem.commasterorganicchemistry.com

Emerging Research Trajectories for Boc-Glu(OMe)-OH in Complex Molecular Architectures

Beyond its traditional role in linear peptide synthesis, Boc-Glu(OMe)-OH is increasingly utilized in the construction of more complex molecular architectures. Researchers are leveraging its unique chemical handles to create non-natural peptides, peptidomimetics, and other functional molecules. e-bookshelf.de For instance, the free α-carboxyl group can be used as an anchor point for building branched structures or for conjugation to other molecular entities.

The compound serves as an intermediate in the synthesis of highly functionalized amino acids, such as γ,δ-unsaturated α-amino acids, through reactions like Stille coupling. nih.gov These modified amino acids are valuable for probing protein structure and function and for developing novel therapeutic agents. Furthermore, derivatives of Boc-Glu(OMe)-OH are employed in the synthesis of macrocyclic peptides and other constrained structures, which can exhibit enhanced biological activity and stability. thieme-connect.de As the demand for sophisticated molecular tools in chemical biology and materials science grows, the versatility of building blocks like Boc-Glu(OMe)-OH will continue to drive innovation in these fields.

Physicochemical Properties of Boc-Glu(OMe)-OH

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉NO₆ chemsrc.comvwr.com
Molecular Weight 261.27 g/mol chemsrc.comnih.gov
Appearance White to off-white solid/powder cymitquimica.comontosight.ai
Melting Point 119-123 °C chemsrc.comvwr.com
Boiling Point 428.4 ± 40.0 °C at 760 mmHg chemsrc.comvwr.com
Density 1.2 ± 0.1 g/cm³ chemsrc.com
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane) cymitquimica.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6 B558311 (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 45214-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMUFVCRVPMEY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427018
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-91-3
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of Boc Glu Ome Oh

Preparation and Derivatization Strategies

The synthesis of Boc-Glu(OMe)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield while maintaining the stereochemical integrity of the starting L-glutamic acid.

The synthesis of Boc-Glu(OMe)-OH commences with the naturally occurring amino acid, L-glutamic acid, which possesses an (S)-configuration at the alpha-carbon. A significant challenge throughout the synthetic sequence is the preservation of this stereocenter to yield the desired enantiomerically pure product.

One common strategy involves the initial protection of the α-carboxyl group of a suitably N-protected glutamic acid derivative, allowing for the selective esterification of the side-chain carboxyl group. nih.gov For instance, the α-carboxyl group can be temporarily protected through the formation of a 5-oxo-4-oxazolidinone ring. nih.gov Following the esterification of the gamma-carboxyl group, the oxazolidinone ring can be cleaved, and the N-protecting group can be exchanged for the Boc group, thereby regenerating the free α-carboxyl group and the desired N-Boc protection. nih.gov This multi-step approach, while effective, underscores the importance of carefully chosen orthogonal protecting groups to ensure that the stereochemistry at the alpha-carbon remains undisturbed.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. vulcanchem.commasterorganicchemistry.com The introduction of the Boc group onto the amino group of a glutamic acid derivative is typically achieved through a nucleophilic acyl substitution reaction. libretexts.org

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). vulcanchem.comlibretexts.org The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a suitable solvent system like a dioxane/water mixture. vulcanchem.comlibretexts.org The amino group of the glutamic acid derivative acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a carbamate (B1207046) linkage and the release of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol. libretexts.org The Boc group can be introduced either at the beginning of the synthetic sequence on L-glutamic acid itself or later on an intermediate that already has the gamma-carboxyl group esterified.

The selective esterification of the gamma-carboxyl group of glutamic acid, while leaving the alpha-carboxyl group free, is a critical step in the synthesis of Boc-Glu(OMe)-OH. One approach involves the reaction of N-Boc-L-glutamic acid with methanol (B129727). However, this can lead to a mixture of the alpha- and gamma-monoesters, necessitating chromatographic separation. researchgate.net

A more controlled method involves the initial protection of both carboxyl groups, followed by selective deprotection. For example, L-glutamic acid can be treated with methanol and thionyl chloride to produce the dimethyl ester, L-glutamic acid dimethyl ester hydrochloride. google.com After the introduction of the N-terminal Boc group to yield N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester, one of the ester groups must be selectively hydrolyzed to afford the desired product. google.com

Alternatively, strategies involving the use of coupling agents can facilitate the selective esterification. For instance, the gamma-carboxylic acid can be selectively esterified using methanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com This method often requires prior protection of the alpha-carboxyl group to prevent its reaction.

The choice of solvent and the control of pH are crucial for maximizing yield and purity. For the introduction of the Boc group using Boc anhydride, a mixed solvent system such as dioxane/water or ethyl acetate/water is often employed. vulcanchem.comgoogle.com The pH of the reaction mixture is typically maintained in the range of 9-10 using a base like sodium hydroxide to ensure the amino group is sufficiently nucleophilic. vulcanchem.comgoogle.com After the reaction, the pH is adjusted to the acidic range (pH 2-3) to protonate the free carboxyl group and facilitate product isolation. vulcanchem.com

During esterification and subsequent work-up procedures, the use of organic solvents like dichloromethane (B109758), ethyl acetate, and dimethylformamide (DMF) is common, as Boc-Glu(OMe)-OH is soluble in these solvents but sparingly soluble in water. ontosight.ai The pH must be carefully controlled during extractions to prevent premature cleavage of the acid-labile Boc group.

Temperature and reaction time are critical parameters that must be optimized for each step of the synthesis. The introduction of the Boc group is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature for several hours to ensure completion. vulcanchem.com

Similarly, esterification reactions may require specific temperature profiles. For example, esterification using thionyl chloride and methanol may involve heating to around 50-55 °C for an extended period (e.g., 18 hours). google.com Subsequent steps, such as concentration of the product, may be carried out at elevated temperatures (e.g., 70-80 °C), but care must be taken to avoid decomposition of the product. google.com The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. orgsyn.org

Table of Reaction Parameters and Their Effects

Parameter Typical Conditions Effect on Reaction
pH (Boc Protection) 9-10 Ensures nucleophilicity of the amino group for reaction with Boc anhydride. vulcanchem.comgoogle.com
pH (Work-up) 2-3 Protonates the carboxylic acid for extraction into organic solvents. vulcanchem.com
Solvent (Boc Protection) Dioxane/Water, Ethyl Acetate/Water Provides a biphasic system for the reaction and subsequent separation. vulcanchem.comgoogle.com
Solvent (Extraction) Dichloromethane, Ethyl Acetate Used to extract the product from the aqueous reaction mixture. ontosight.ai
Temperature (Boc Protection) 0-5 °C initially, then room temperature Controls the initial exothermic reaction and drives the reaction to completion. vulcanchem.com
Temperature (Esterification) Varies (e.g., 50-55 °C) Influences the rate of ester formation. google.com
Reaction Time Varies (several hours) Monitored by TLC to ensure complete conversion of starting materials. orgsyn.org

Optimization of Reaction Conditions for Purity and Yield

Minimization of Side Reactions and Epimerization

In peptide synthesis, the preservation of stereochemical integrity at the α-carbon of amino acids is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.comresearchgate.net For glutamic acid derivatives like Boc-Glu(OMe)-OH, the primary mechanisms of epimerization are through direct enolization or the formation of a 5(4H)-oxazolone intermediate. mdpi.comthieme-connect.de The latter is particularly relevant during the activation of the carboxylic acid for peptide bond formation. mdpi.com

Several factors influence the extent of epimerization:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are effective, they can promote epimerization. mdpi.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is a standard practice to suppress this side reaction by forming an active ester that is less prone to oxazolone (B7731731) formation. mdpi.compeptide.com Phosphonium and uronium salt-based reagents like BOP, PyBOP, HBTU, and HATU, especially when combined with HOAt, also offer good yields with minimized epimerization. peptide.comluxembourg-bio.com

Base: The organic base used can abstract the α-proton, leading to racemization. mdpi.com Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) are generally preferred over less hindered bases like triethylamine (TEA). uni-kiel.de The use of even weaker bases like N-methylmorpholine (NMM) or collidine can further reduce epimerization rates. uni-kiel.de

Solvent and Temperature: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like dimethylformamide (DMF) are common in peptide synthesis. Lowering the reaction temperature is a general strategy to minimize most side reactions, including epimerization. mdpi.com

Protecting Groups: The N-terminal Boc protecting group on Boc-Glu(OMe)-OH belongs to the urethane (B1682113) class, which is known to suppress racemization during coupling reactions compared to other types of protecting groups. nih.gov

Another potential side reaction is the intramolecular cyclization to form pyroglutamate (B8496135), especially under acidic conditions used for Boc-deprotection if the gamma-ester were to be prematurely cleaved. acs.org However, with the methyl ester at the gamma position, this is less of a concern under standard coupling conditions. Transesterification of the gamma-methyl ester can also occur as a side reaction, for instance, in the presence of strong bases like tetramethylammonium (B1211777) hydroxide (TMAH). Careful control of reaction conditions, including the choice of reagents, base, solvent, and temperature, is essential to minimize these undesired pathways and ensure the synthesis of the target peptide with high purity and stereochemical integrity. mdpi.comrsc.org

Reactivity and Functional Group Interconversions

Reactions at the Free Alpha-Carboxyl Group

The free α-carboxyl group of Boc-Glu(OMe)-OH is the primary site of reaction for peptide chain elongation. Its reactivity is modulated by activation with various reagents to facilitate nucleophilic attack by the amino group of the incoming amino acid.

Peptide Coupling Reactions Utilizing Various Coupling Reagents

The formation of a peptide bond requires the activation of the α-carboxyl group of Boc-Glu(OMe)-OH. globalresearchonline.net This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by an amine. uni-kiel.de The choice of reagent can significantly impact the reaction's efficiency, yield, and the degree of side reactions like epimerization. globalresearchonline.net

Common classes of coupling reagents used with Boc-protected amino acids include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. globalresearchonline.netnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce epimerization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). mdpi.comglobalresearchonline.netgoogle.com The additive intercepts the O-acylisourea to form a more stable and selective active ester. uni-kiel.de

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient. luxembourg-bio.com They generate HOBt active esters in situ. These reagents are particularly useful for coupling sterically hindered amino acids. globalresearchonline.net

Uronium/Aminium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). uni-kiel.deglobalresearchonline.net HATU, in particular, is known for its high coupling efficiency and low racemization rates, especially when used with HOAt. luxembourg-bio.com

Other Reagents: Di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like pyridine (B92270) and a catalytic amount of DMAP has also been employed for peptide coupling, offering a cost-effective method with low racemization. globalresearchonline.net

The general mechanism involves the activation of the carboxyl group of Boc-Glu(OMe)-OH by the coupling reagent, followed by the nucleophilic attack of the amino group of the incoming amino acid ester to form the peptide bond. uni-kiel.de The choice of base, such as DIEA or NMM, is also crucial to neutralize the reaction mixture and facilitate the coupling process without inducing significant epimerization. uni-kiel.de

Table 1: Common Coupling Reagents for Boc-Glu(OMe)-OH

Reagent ClassExample ReagentAdditive (if common)Key Characteristics
CarbodiimidesEDC, DCCHOBt, NHSWidely used, cost-effective; requires additives to suppress epimerization. mdpi.comglobalresearchonline.netnih.gov
Phosphonium SaltsPyBOP, BOPNone (generates HOBt)High efficiency, good for sterically hindered couplings. luxembourg-bio.com
Uronium SaltsHBTU, HATUNone (generates HOBt/HOAt)Fast reaction rates, low racemization, especially HATU. luxembourg-bio.comglobalresearchonline.net
Anhydrides(Boc)2ODMAP, PyridineCost-effective, low racemization. globalresearchonline.net
Formation of Activated Esters and Amides

Beyond direct use in peptide coupling, the α-carboxyl group of Boc-Glu(OMe)-OH can be converted into stable, isolable activated esters. These intermediates can then be used in a subsequent step to react with an amine. This two-step approach is common in peptide synthesis. thieme-connect.de

N-Hydroxysuccinimide (NHS) Esters: A frequently used activated ester is the N-hydroxysuccinimide ester (OSu). Boc-Glu(OMe)-OSu can be prepared by reacting Boc-Glu(OMe)-OH with N-hydroxysuccinimide in the presence of a coupling agent like DCC. thieme-connect.de These esters are crystalline, stable solids that react cleanly with amino groups to form peptide bonds, releasing NHS as a water-soluble byproduct. thieme-connect.de

Other Activated Esters: Pentafluorophenyl (Pfp) esters are another class of highly reactive esters used for specific applications. thieme-connect.de They are known for their high reactivity and the fact that their aminolysis is not significantly hindered by ortho substituents. thieme-connect.de

Weinreb Amides: The α-carboxyl group can also be converted to a Weinreb amide (N-methoxy-N-methylamide). This is typically achieved by coupling Boc-Glu(OMe)-OH with N,O-dimethylhydroxylamine hydrochloride using a standard coupling method. thieme-connect.de The resulting Weinreb amide is a versatile intermediate that is stable to many nucleophiles but can be selectively reduced by hydrides like lithium aluminum hydride (LiAlH4) to furnish the corresponding peptide aldehyde. thieme-connect.de However, reductions of glutamyl derivatives to aldehydes can sometimes lead to overreduction or unreacted starting material. thieme-connect.de

Manipulation of the Gamma-Methyl Ester

The γ-methyl ester of Boc-Glu(OMe)-OH serves as a protecting group for the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide synthesis. bachem.com However, for certain synthetic strategies, selective removal of this methyl ester is required.

Hydrolysis to Free Carboxylic Acid

The conversion of the γ-methyl ester back to a free carboxylic acid is a key transformation. This process, known as saponification, is typically achieved through base-catalyzed hydrolysis. thieme-connect.de

The reaction involves treating Boc-Glu(OMe)-OH with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a suitable solvent mixture like aqueous isopropanol (B130326) or dioxane. thieme-connect.dewiley-vch.de The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid, Boc-Glu-OH.

It is crucial to perform this hydrolysis under mild conditions to avoid the cleavage of the acid-labile Boc protecting group. thieme-connect.de Methyl esters are generally more resistant to basic hydrolysis than other esters like benzyl (B1604629) or allyl esters, but with appropriate control of temperature and reaction time, selective saponification can be achieved. bachem.comthieme-connect.de For instance, partial saponification of diesters of Boc-glutamic acid with lithium hydroxide is a known method to generate the γ-monoester. thieme-connect.de

Transesterification Reactions

Transesterification of the γ-methyl ester in Boc-Glu(OMe)-OH allows for the modification of the side chain functionality. smolecule.com This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol, typically in the presence of a catalyst. For instance, during solid-phase peptide synthesis, transesterification of a related glutamic acid derivative, Boc-Glu(OBzl)-OH, has been observed as a side reaction when using tetramethylammonium hydroxide (TMAH) for resin attachment, leading to the formation of a methyl ester. While often an unintended side reaction, controlled transesterification can be a deliberate strategy to introduce different functionalities. The specific conditions, including the choice of alcohol, catalyst (acidic or basic), and reaction temperature, dictate the efficiency and outcome of the transesterification process.

Ammonolysis to Glutamine Derivatives

The γ-methyl ester of Boc-Glu(OMe)-OH can be converted to the corresponding γ-amide through ammonolysis, yielding a glutamine derivative. This transformation is crucial for synthesizing peptides containing glutamine residues from a glutamic acid precursor. The process typically involves treating the ester with ammonia. plos.org This conversion is significant as the resulting amide functionality can influence the biological activity of the final peptide. plos.org For example, the conversion of Glu(OMe) residues to Gln residues via aminolysis has been shown to improve the activity of certain synthetic peptides, highlighting the importance of the amide side chain in membrane interactions. plos.org

Deprotection Strategies of the Boc Group

The removal of the Boc protecting group is a fundamental step in peptide synthesis, enabling the elongation of the peptide chain. This group is specifically designed to be labile under acidic conditions while remaining stable to a wide range of other reagents, including bases and nucleophiles. organic-chemistry.org

Acid-Labile Deprotection Mechanisms

The most common method for cleaving the Boc group is through acidolysis. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are frequently employed. bzchemicals.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid. The carbamic acid intermediate is unstable and readily decarboxylates to release the free amine and carbon dioxide. bzchemicals.com Other acidic reagents, such as hydrochloric acid (HCl) in dioxane, can also be used for this purpose. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. reddit.com

Table 1: Common Reagents for Acid-Labile Boc Deprotection

Reagent Typical Conditions Reference(s)
Trifluoroacetic acid (TFA) 20-50% in Dichloromethane (DCM) , bzchemicals.com
Alternative Deprotection Methodologies in Sensitive Systems

In molecules containing other acid-sensitive functionalities, standard strong acid conditions for Boc deprotection may be too harsh. reddit.com This necessitates the use of milder or alternative deprotection methods. For substrates sensitive to strong acids, using more dilute acid solutions or running the reaction at lower temperatures can sometimes provide the desired selectivity. reddit.com

Several alternative reagents and conditions have been developed to address these challenges. For instance, Lewis acids like ferric chloride (FeCl₃) have been reported for the removal of Boc groups. nih.gov Another approach involves the use of trimethylsilyl (B98337) iodide (TMS-I) in dichloromethane, which can provide a neutral pH method for deprotection. reddit.com In some cases, heating the compound on silica (B1680970) gel under high vacuum has been reported as a mild deprotection method. reddit.com The selection of an appropriate alternative methodology depends on the specific sensitivities of the other functional groups present in the molecule. google.com

Chemo- and Regioselectivity in Multi-step Synthesis

In the synthesis of complex molecules like peptides, controlling the reactivity of multiple functional groups is paramount. This is achieved through the strategic use of protecting groups, a concept known as orthogonal protection.

Strategies for Orthogonal Protection and Deprotection

An orthogonal protection strategy involves using multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. organic-chemistry.orgresearchgate.net This allows for the selective unmasking and reaction of different functional groups at various stages of a synthesis.

In the context of Boc-Glu(OMe)-OH, the Boc group is acid-labile, while the methyl ester is typically removed by saponification (base-labile) or other methods. organic-chemistry.orgthieme-connect.de This inherent orthogonality is a cornerstone of its utility. For more complex syntheses, additional protecting groups that are labile under different conditions can be incorporated. For example, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is often used in conjunction with acid-labile Boc groups and other side-chain protecting groups. organic-chemistry.orgorganic-chemistry.org A peptide could be constructed using an Fmoc-protected amino acid at the N-terminus, with a lysine (B10760008) side chain protected by a Boc group. The Fmoc group can be removed with a base like piperidine (B6355638) to allow for chain elongation, while the Boc group remains intact until it is selectively removed with an acid at a later stage. peptide.com

Other protecting groups that can be used orthogonally with Boc include the benzyl (Bzl) group, removable by hydrogenolysis, and allyl-based groups like Alloc (allyloxycarbonyl), which are cleaved using palladium catalysts. nih.govug.edu.pl The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is another example of a protecting group that is cleaved by hydrazine, providing another layer of orthogonality. ug.edu.plsigmaaldrich.com The careful selection of these protecting groups allows for precise control over the synthetic route, enabling the construction of highly complex and specifically modified peptides. nih.govpeptide.com

Table 2: Examples of Orthogonal Protecting Groups

Protecting Group Lability Complementary to Boc Reference(s)
Fmoc Base (e.g., piperidine) Yes organic-chemistry.org, organic-chemistry.org
Benzyl (Bzl) Hydrogenolysis Yes nih.gov
Allyloxycarbonyl (Alloc) Pd(0) catalyst Yes ug.edu.pl
Dde/ivDde Hydrazine Yes sigmaaldrich.com

Sequential Coupling and Segment Condensation Approaches

The chemical compound Boc-Glu(OMe)-OH, also known as N-Boc-L-glutamic acid γ-methyl ester, is a pivotal intermediate in the synthesis of complex peptides. ontosight.aipeptide.com Its unique structure, featuring a temporary tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group, allows for strategic incorporation into growing peptide chains through various synthetic methodologies. ontosight.ai This section explores the application of Boc-Glu(OMe)-OH in sequential coupling and segment condensation strategies, which are fundamental techniques in both solid-phase and solution-phase peptide synthesis.

Sequential coupling, or stepwise elongation, involves the successive addition of single, protected amino acid residues to a growing peptide chain. thieme-connect.deresearchgate.net This method is highly effective for the synthesis of small to medium-sized peptides. thieme-connect.de In this context, Boc-Glu(OMe)-OH serves as a building block. The synthesis begins with the deprotection of the N-terminal amino group of the growing peptide, followed by a coupling reaction with the free carboxylic acid of Boc-Glu(OMe)-OH. This reaction is typically facilitated by a coupling reagent to form a new peptide bond. uni-kiel.de The Boc group is then removed under acidic conditions, preparing the newly elongated peptide for the next coupling cycle. researchgate.netbachem.com

Segment condensation, in contrast, involves the coupling of pre-synthesized peptide fragments. thieme-connect.deresearchgate.net This approach is particularly advantageous for the synthesis of large peptides and proteins, as it can improve solubility and reduce the accumulation of side products that can occur during lengthy stepwise syntheses. thieme-connect.de Boc-Glu(OMe)-OH can be incorporated into these peptide fragments, which are then coupled together. For instance, a fragment containing a C-terminal Boc-Glu(OMe)-OH can be synthesized and subsequently coupled to another fragment with a free N-terminus. plos.org The choice between sequential coupling and segment condensation depends on several factors, including the length of the target peptide, the presence of sterically hindered amino acids, and the desired purification strategy. thieme-connect.deplos.org

Application in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. thieme-connect.deiris-biotech.deiris-biotech.de Both sequential coupling and segment condensation can be performed on a solid support. google.com

When using Boc-Glu(OMe)-OH in a sequential Boc-SPPS strategy, the C-terminal amino acid of the desired peptide is first attached to the resin. iris-biotech.de The synthesis then proceeds through cycles of N-terminal Boc group deprotection, typically with trifluoroacetic acid (TFA), followed by neutralization and coupling with the next Boc-protected amino acid, such as Boc-Glu(OMe)-OH. researchgate.netiris-biotech.de The γ-methyl ester of Boc-Glu(OMe)-OH remains intact throughout these steps, providing selective protection of the side-chain carboxyl group. iris-biotech.detu-darmstadt.de

Segment condensation on a solid phase can involve the coupling of a protected peptide fragment, containing Boc-Glu(OMe)-OH, to the resin-bound peptide. google.com This strategy can be particularly useful for incorporating difficult sequences or for synthesizing very long peptides. plos.org

Application in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method that offers flexibility in purification at intermediate stages. thieme-connect.degoogle.com This can be crucial for ensuring the purity of the final peptide, especially for large-scale industrial production. google.com

In LPPS, both stepwise elongation and segment condensation are employed. researchgate.net In a stepwise approach, Boc-Glu(OMe)-OH can be coupled to a growing peptide chain in solution. After each coupling step, the resulting protected peptide is typically purified before proceeding to the next deprotection and coupling cycle. researchgate.net

Segment condensation in solution is a powerful technique for the synthesis of large and complex peptides. plos.orgacs.org Protected peptide fragments, some of which may have been synthesized using Boc-Glu(OMe)-OH, are prepared and purified individually before being coupled together in solution. thieme-connect.deplos.org This approach allows for the characterization of each fragment, ensuring the integrity of the final product. Research has shown the successful use of segment condensation to synthesize complex peptides where fragments containing glutamic acid residues, protected as methyl esters, were coupled in solution. plos.org

Coupling Reagents and Conditions

The formation of the peptide bond between Boc-Glu(OMe)-OH and another amino acid or peptide requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. uni-kiel.de

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization. uni-kiel.denii.ac.jp Onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also widely used due to their high efficiency and ability to minimize side reactions. researchgate.netthieme-connect.de The choice of coupling reagent and reaction conditions, including the solvent and base, is critical for achieving high yields and purity. uni-kiel.de

Detailed Research Findings

Various studies have demonstrated the utility of Boc-Glu(OMe)-OH in different peptide synthesis strategies. For instance, in the total synthesis of Septocylindrin B, a segment condensation approach was employed where Cbz-Glu(OMe)-OH was coupled to other peptide fragments in solution. plos.org While this example uses a Cbz protecting group instead of Boc, the principle of using a γ-methyl ester protected glutamic acid in segment condensation is clearly illustrated.

Another study details the synthesis of novel peptides by incorporating unusual amino acids alongside derivatives of Boc-Glu(OMe)-OH in a solution-phase strategy. nih.gov The synthesis of a protected tripeptide was achieved through stepwise elongation in solution, highlighting the versatility of this approach. thieme-connect.de

The following table summarizes representative examples of peptide synthesis utilizing glutamic acid derivatives in sequential and segment condensation approaches.

Target Peptide/FragmentSynthetic StrategyKey Glutamic Acid DerivativeCoupling Reagent/ConditionsReference
Septocylindrin B AnalogueSegment Condensation (Solution Phase)Cbz-Glu(OMe)-OHPyBOP plos.org
Protected TripeptideStepwise Elongation (Solution Phase)Boc-amino acidDCC/HOBt thieme-connect.de
Peptide containing N-allyl-N-Hmb glutamineSolid-Phase Peptide Synthesis (SPPS)Boc-Glu-OMeDIPCDI/HOBt nii.ac.jp
Lipovelutibol CSegment Condensation (Solution Phase)Boc-amino acidsHBTU/HOBt, NMM acs.org

Applications of Boc Glu Ome Oh in Advanced Molecular Design and Synthesis

Application in Prodrug and Bioconjugate Chemistry

Design and Synthesis of Amino Acid-Based Prodrugs

The strategic design of prodrugs, which are inactive precursors that metabolize into active drugs in vivo, is a cornerstone of modern pharmaceutical development. Amino acids are frequently employed in prodrug design to enhance properties such as solubility, cell permeability, and target specificity. The compound N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester, or Boc-Glu(OMe)-OH, serves as a valuable and versatile building block in the synthesis of such peptide-based prodrugs.

The unique structure of Boc-Glu(OMe)-OH is key to its utility. It possesses three distinct functional groups, each with a specific role in synthesis:

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group, preventing it from participating in unwanted reactions during peptide coupling. This protecting group is stable under many reaction conditions but can be removed under moderately acidic conditions, allowing for controlled, stepwise elongation of a peptide chain.

γ-Carboxyl Methyl Ester: The side-chain carboxyl group of the glutamic acid residue is protected as a methyl ester (-OMe). This prevents the side chain from reacting during the formation of peptide bonds at the α-carboxyl group. In the context of prodrug design, this ester group can be engineered for enzymatic cleavage by intracellular esterases, potentially unmasking a negative charge or a reactive site to activate the drug or alter its properties once inside the target cell.

Free α-Carboxyl Group: The unprotected α-carboxyl group (-OH) is the primary reactive site, allowing Boc-Glu(OMe)-OH to be coupled to the free amino group of another amino acid or a drug molecule to form a peptide or amide bond.

This differential protection scheme allows for precise control over the synthetic process. Researchers can incorporate the Glu(OMe) moiety into a peptide sequence, which can then be attached to a parent drug molecule. The resulting peptide-drug conjugate may act as a prodrug, with the peptide portion serving to guide the drug to its target, such as a specific transporter or enzyme that is overexpressed in diseased cells. For example, peptide prodrugs can be designed to be substrates for peptidases, which would cleave the peptide and release the active drug at the site of action nih.gov.

While direct synthesis of a final prodrug from Boc-Glu(OMe)-OH is one application, it is more commonly used as an intermediate in the solid-phase or solution-phase synthesis of more complex peptide prodrugs google.comsigmaaldrich.com. The choice of protecting groups is critical, and the Boc/methyl ester combination is one of many strategies used to construct peptide sequences with specific release characteristics. For instance, in the creation of enzyme-activated thapsigargin (B1683126) prodrugs, various protected amino acids, including Fmoc-Glu-OtBu, are used in solid-phase peptide synthesis to build a peptide linker designed for cleavage at the target site google.com. Boc-Glu(OMe)-OH fits within this class of reagents, offering an alternative protection strategy.

The table below summarizes examples of protected glutamic acid derivatives used in the synthesis of complex peptides and prodrugs, illustrating the role of different protecting group strategies.

Protected Amino AcidProtecting GroupsTypical Application in SynthesisResearch Context
Boc-Glu(OMe)-OH Nα-Boc, γ-COOMeBuilding block for peptide synthesis where the γ-carboxyl is masked as a stable methyl ester.General Peptide Synthesis, Prodrug Scaffolding
Fmoc-Glu(OtBu)-OH Nα-Fmoc, γ-COOtBuStandard building block in Fmoc-based solid-phase peptide synthesis; the t-butyl ester is acid-labile.Glucagon-like peptide synthesis sigmaaldrich.com, Thapsigargin prodrugs google.com
Z-Glu(OtBu)-OH Nα-Z, γ-COOtBuUsed in solution-phase synthesis; Z-group removed by hydrogenolysis.Synthesis of peptide prodrugs nih.gov
Boc-Glu(OBzl)-OH Nα-Boc, γ-COOBzlUsed in Boc-based solid-phase synthesis; benzyl (B1604629) ester removed by hydrogenolysis. google.comGeneral peptide synthesis and construction of peptidomimetics. google.com

Development of Bioconjugates for Targeted Delivery and Imaging

Bioconjugation, the process of linking biomolecules to other chemical moieties, is a powerful tool for creating sophisticated therapeutic and diagnostic agents. Boc-Glu(OMe)-OH is an important precursor in the synthesis of peptide-based bioconjugates designed for targeted drug delivery and cellular imaging. Its specific protecting group configuration allows it to be seamlessly integrated into peptide structures that are subsequently conjugated to nanoparticles, imaging agents, or therapeutic payloads.

Functionalization of Nanoparticles Inorganic nanoparticles, such as those made of gold (Au) or silver (Ag), are widely explored for their potential in diagnostics and therapy. However, their clinical application often requires surface functionalization with biocompatible molecules to improve stability and confer targeting abilities. Peptides are ideal for this purpose, and Boc-Glu(OMe)-OH can be used to synthesize the peptides for this functionalization.

Research has shown that dipeptides can be conjugated to gold-silver nanoparticles (Au(Ag)-NPs) for targeted anticancer therapy. mdpi.com In one study, a Boc-L-DP-L-Ome-Au(Ag)-NP conjugate demonstrated significant anticancer activity against colon cancer cell lines (MDA MB-231, HT-29), showing a superior effect on malignant tumors at low concentrations. mdpi.com While the exact structure of "DP" is not specified, the presence of "Boc" and "Ome" points to a peptide synthesized using building blocks like Boc-Glu(OMe)-OH. The peptide component serves not only as a stabilizing agent for the nanoparticle but can also be designed to interact specifically with receptors on cancer cells, thereby achieving targeted delivery of the nanoparticle payload. The general approach involves synthesizing a peptide using standard methods where Boc-Glu(OMe)-OH could be one of the amino acid components, and then using this peptide to either stabilize nanoparticles during their formation or to be attached to pre-formed nanoparticles. google.com

The table below summarizes research findings on the use of peptide bioconjugates in advanced molecular design, with a focus on systems where glutamic acid derivatives are key components.

Bioconjugate SystemKey Peptide ComponentApplicationResearch Finding
Peptide DendrimerBoc-(Lys-Glu)-OmeDrug Delivery SystemA peptide dendrimer system was designed for carrying drugs, with the Lys-Glu branching unit forming the core structure. e-bookshelf.de
Peptide-Nanoparticle ConjugateBoc-L-DP-L-OmeAnticancer TherapyA dipeptide-Au(Ag)-NP conjugate showed superior cytotoxic effects on colon cancer cells at low concentrations. mdpi.com
Fluorescent NanoparticlesBOC-Tyr-Trp-OHCellular Imaging & Drug DeliverySelf-assembled dipeptide nanoparticles containing Zn(II) exhibited visible fluorescence, allowing for real-time monitoring of cellular entry.
PAMAM Dendrimer ConjugateBoc-Ser-OH, Boc-Cys-OHInjectable HydrogelsAmino acid-modified PAMAM dendrimers were developed to form injectable hydrogels for sustained drug release and imaging.

Mechanistic Investigations and Advanced Reactivity Studies

Reaction Kinetics and Thermodynamics

The efficiency and fidelity of peptide synthesis are governed by the rates and equilibria of both the peptide bond formation and the crucial protecting group removal steps. A quantitative understanding of these parameters for Boc-Glu(OMe)-OH is vital for the rational design of synthetic protocols.

The formation of a peptide bond is a bimolecular reaction, and its rate is dependent on several factors, including the choice of coupling reagent, solvent, temperature, and the inherent reactivity of the amino acid derivatives. While comprehensive kinetic data specifically for Boc-Glu(OMe)-OH are not extensively reported, the general principles of peptide coupling provide a solid framework for understanding its reactivity.

The activation of the carboxylic acid of Boc-Glu(OMe)-OH is the rate-determining step in many coupling reactions. This is commonly achieved using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), frequently in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com The activated species, which can be an O-acylisourea intermediate or a more stable HOBt-ester, is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. thieme-connect.de The rate of this subsequent step is influenced by the nucleophilicity of the amine and the electrophilicity of the activated carboxyl group.

The use of onium salt-based reagents, such as HBTU and TBTU, is known to significantly accelerate the coupling process, with reactions often reaching completion in a matter of minutes. peptide.com The selection of a suitable base, for instance, N,N-diisopropylethylamine (DIPEA) or the less nucleophilic N-methylmorpholine (NMM), is also critical in modulating the reaction kinetics. bachem.com

FactorEffect on Coupling RateRationale
Coupling Reagent Onium salts (e.g., HBTU, HATU) generally lead to faster reactions than carbodiimides (e.g., DCC, DIC).Onium salts facilitate the formation of highly reactive activated esters, accelerating the rate of acylation.
Additives (e.g., HOBt, HOAt) Can enhance the reaction rate by forming more reactive intermediates and suppressing side reactions. bachem.comresearchgate.netHOBt esters are typically more reactive towards aminolysis than the corresponding O-acylisourea intermediates. thieme-connect.de
Solvent Polar aprotic solvents such as DMF and NMP are commonly employed.These solvents effectively solvate the reacting species, thereby facilitating the reaction.
Temperature Increasing the temperature generally accelerates the reaction.Provides the necessary activation energy for the bond-forming step.
Base The nature and concentration of the base can have a significant impact on the reaction rate.The base is required to deprotonate the ammonium (B1175870) salt of the amino component and can influence the stability and reactivity of the activated species. bachem.com

The selective removal of the N-terminal Boc group is a thermodynamically driven process, essential for the stepwise elongation of the peptide chain. This is most frequently accomplished using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice. commonorganicchemistry.comjk-sci.com

The deprotection mechanism is initiated by the protonation of the carbamate (B1207046) oxygen atom. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is inherently unstable and spontaneously decarboxylates to liberate the free amine, which is then protonated by the acidic medium to form the corresponding TFA salt. commonorganicchemistry.com

Kinetic Studies of Peptide Bond Formation Involving Boc-Glu(OMe)-OH

Stereochemical Integrity and Racemization Studies

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of each amino acid. The loss of optical purity through racemization can lead to the formation of diastereomeric peptides, which are often difficult to separate and may exhibit different biological properties. mdpi.com

The principal mechanism of racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone, also known as an azlactone. thieme-connect.demdpi.com This intermediate arises from the intramolecular cyclization of the activated N-protected amino acid. The α-proton of the oxazolone (B7731731) is rendered acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate. Subsequent reprotonation of this enolate can occur from either face, resulting in a mixture of the L- and D-enantiomers. thieme-connect.de

The use of urethane-based protecting groups, such as the Boc group, is a key strategy to mitigate racemization. The delocalization of the nitrogen lone pair into the urethane (B1682113) carbonyl reduces the propensity for oxazolone formation and decreases the acidity of the α-proton, thus preserving stereochemical integrity. bachem.com Nevertheless, the risk of racemization is not entirely eliminated and can be exacerbated by prolonged reaction times or the use of strong bases.

The acidic conditions employed for Boc group removal are generally not conducive to racemization at the glutamic acid residue.

To ensure the synthesis of optically pure peptides, several strategies have been developed to suppress racemization during the coupling of Boc-amino acids like Boc-Glu(OMe)-OH.

Application of Additives: The most widely adopted approach is the use of nucleophilic additives. 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are common examples. bachem.comresearchgate.net These additives intercept the initially formed activated intermediate (e.g., the O-acylisourea) to generate an active ester that is more resistant to oxazolone formation. thieme-connect.de The subsequent aminolysis of this active ester proceeds with a significantly lower degree of racemization. For instance, the addition of HOBt to a DCC-mediated coupling has been shown to dramatically reduce the level of racemization. thieme-connect.de

Judicious Choice of Coupling Reagent: The selection of the coupling reagent is of utmost importance. While carbodiimides are effective, the use of onium salt-based reagents such as HBTU, HATU, and PyBOP, in conjunction with an appropriate base, can afford rapid and clean coupling reactions with minimal racemization. peptide.combachem.com

Optimization of Reaction Conditions: Careful control of reaction parameters is also crucial. Minimizing the reaction time and maintaining a low temperature can effectively reduce the extent of epimerization. The use of non-polar solvents and sterically hindered, weaker bases is also advantageous. bachem.com

StrategyMechanism of ActionTypical Reagents/Conditions
Additives Formation of active esters that are less susceptible to oxazolone formation, thereby minimizing racemization. thieme-connect.deresearchgate.netHOBt, HOAt, Oxyma
Coupling Reagents Facilitate rapid and efficient coupling, reducing the time available for racemization to occur. peptide.combachem.comHBTU, HATU, PyBOP
Base Selection The use of weaker, sterically hindered bases minimizes the abstraction of the α-proton. bachem.comN-methylmorpholine (NMM), sym-collidine
Temperature Control Lower reaction temperatures decrease the rate of epimerization.Reactions are often conducted at 0°C or for short durations at room temperature.

Analysis of Epimerization Pathways during Coupling and Deprotection

Side Reaction Analysis in Complex Synthetic Schemes

During the synthesis of longer or more complex peptides, Boc-Glu(OMe)-OH can participate in several side reactions that can lead to the formation of impurities.

A notable side reaction is the formation of pyroglutamic acid (pGlu) . This intramolecular cyclization can occur at the N-terminus of a peptide chain following the deprotection of the glutamic acid residue. The newly liberated amino group can attack the side-chain methyl ester, leading to the formation of a five-membered lactam ring. peptide.comthieme-connect.deresearchgate.net While this side reaction is more prevalent with N-terminal glutamine residues, it can also be a concern with glutamic acid derivatives, particularly under basic conditions or upon heating. peptide.comthieme-connect.de The formation of pGlu can be suppressed by employing mild deprotection conditions and by the addition of HOBt during the deprotection step. peptide.com

Transesterification is another potential side reaction. If the peptide synthesis is conducted in an alcoholic solvent, the methyl ester of the glutamic acid side chain can undergo exchange with the solvent alcohol, a process that is catalyzed by base. masterorganicchemistry.com For example, the transesterification of the analogous Boc-Glu(OBzl)-OH to its corresponding methyl ester has been documented in the presence of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in methanol (B129727).

Finally, during the ultimate cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups with strong acids like hydrogen fluoride (B91410) (HF), the glutamic acid side chain can be susceptible to further reactions. The unprotected carboxylic acid can be protonated and subsequently dehydrated to form a reactive acylium ion. This intermediate can then either cyclize to form a pyroglutamyl residue or be trapped by scavengers, such as anisole, to yield an aryl ketone. peptide.com

Characterization of Undesired Byproducts and Their Formation Mechanisms

In the context of peptide synthesis and other chemical transformations involving Boc-Glu(OMe)-OH, the formation of undesired byproducts can compromise the yield and purity of the target molecule. The two most significant side reactions are intramolecular cyclization leading to a pyroglutamate (B8496135) derivative and the formation of N-acylurea during carbodiimide-mediated coupling reactions.

Pyroglutamate Formation

The most common byproduct is the corresponding pyroglutamate derivative, N-Boc-pyroglutamic acid methyl ester. This occurs via an intramolecular cyclization of Boc-Glu(OMe)-OH.

Formation Mechanism : The reaction is typically catalyzed by acid or heat. mdpi.com The mechanism involves the nucleophilic attack of the N-terminal Boc-protected amino group on the γ-carbonyl carbon of the methyl ester side chain. acs.orgresearchgate.net This process results in the elimination of methanol and the formation of a stable, five-membered lactam ring, known as the pyroglutamate residue. mdpi.compeptide.com This side reaction is particularly prevalent during the coupling of an amino acid to the N-terminal glutamic acid residue. mdpi.commesalabs.com In some cases, even in a neutral aqueous medium, the deprotected N-terminal amine can cyclize onto the γ-carbonyl carbon. acs.org

The mass of this byproduct will be lower than the starting peptide chain due to the loss of a molecule, which can be detected via mass spectrometry. acs.org

N-Acylurea Formation

When carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid of Boc-Glu(OMe)-OH, there is a risk of forming an N-acylurea byproduct. uni-kiel.de

Formation Mechanism : The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is intended to react with the amine component of the coupling partner, it can undergo an intramolecular acyl migration. thieme-connect.de The nucleophilic imino moiety of the isourea attacks the carbonyl carbon, leading to an irreversible rearrangement to the stable N-acylurea. This side reaction not only consumes the activated amino acid but also introduces a byproduct that can be difficult to separate from the desired peptide product due to similar solubility profiles. thieme-connect.de

Table 1: Major Undesired Byproducts and Their Formation Details

Byproduct Name Precursor Compound Key Reaction Type Formation Mechanism
N-Boc-pyroglutamic acid methyl ester Boc-Glu(OMe)-OH Intramolecular Cyclization Nucleophilic attack of the N-α amine on the side-chain γ-carbonyl, eliminating methanol. Often acid or heat-catalyzed. mdpi.comacs.org
N-Acylurea Boc-Glu(OMe)-OH + Carbodiimide Intramolecular Rearrangement The O-acylisourea intermediate, formed from the reaction of Boc-Glu(OMe)-OH and a carbodiimide, undergoes an intramolecular acyl migration. thieme-connect.de

Strategies for Suppressing Side Reactions

Minimizing the formation of byproducts is critical for achieving high yields and purity in syntheses involving Boc-Glu(OMe)-OH. Several strategies have been developed to address the formation of pyroglutamate and N-acylurea.

Suppressing Pyroglutamate Formation

The primary strategies to prevent unwanted cyclization focus on reaction kinetics and the use of alternative protecting groups.

Accelerating the Coupling Reaction : To minimize the time available for the intramolecular cyclization to occur, the main coupling reaction should be as rapid as possible. This can be achieved by using highly efficient coupling reagents or by employing a significant excess of the incoming amino acid to drive the intermolecular reaction forward. mdpi.commesalabs.com

Use of Bulky Protecting Groups : Employing sterically larger protecting groups on the glutamic acid side chain can hinder the intramolecular nucleophilic attack required for pyroglutamate formation. mdpi.com For instance, replacing the methyl ester with a more sterically demanding group, such as a cyclohexyl (OcHx) ester, has been shown to minimize these types of undesired cyclizations. peptide.com

N-terminal Acetylation : If the glutamic acid residue is at the N-terminus of a peptide, acetylation of the terminal amino group can prevent its transformation into a pyroglutamic residue. biosynth.com

Suppressing N-Acylurea Formation

The formation of N-acylurea is a well-known issue in carbodiimide chemistry, and the most effective solution involves the use of additives.

Addition of Auxiliary Nucleophiles : The most common and effective strategy is to add an auxiliary nucleophile, often referred to as a coupling additive, to the reaction mixture. Reagents such as 1-hydroxybenzotriazole (HOBt) or its analogues are widely used. The O-acylisourea intermediate reacts rapidly with HOBt to form an active ester. This new intermediate is less prone to side reactions and efficiently acylates the desired amine, thereby suppressing the formation of N-acylurea. google.com

Table 2: Summary of Strategies to Suppress Side Reactions

Side Reaction Suppression Strategy Description Key Reagents/Conditions
Pyroglutamate Formation Accelerate Coupling Increase the rate of the desired intermolecular coupling to outcompete the intramolecular cyclization. Use of highly efficient coupling reagents; excess of the coupling partner. mdpi.commesalabs.com
Use Bulky Protecting Groups Steric hindrance from a larger side-chain ester group prevents the N-terminal amine from attacking the γ-carbonyl. Replacement of methyl ester with cyclohexyl (OcHx) ester. peptide.com
N-Acylurea Formation Use of Additives An auxiliary nucleophile traps the reactive O-acylisourea intermediate, forming a more stable active ester that minimizes N-acylurea formation. Addition of 1-hydroxybenzotriazole (HOBt) or its derivatives to the carbodiimide coupling reaction. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-(tert-Butoxycarbonyl)-L-glutamic acid γ-methyl ester Boc-Glu(OMe)-OH
N-(tert-Butoxycarbonyl)-pyroglutamic acid methyl ester Boc-pGlu-OMe
N-Acylurea -
Dicyclohexylcarbodiimide DCC
Diisopropylcarbodiimide DIC
N-(tert-Butoxycarbonyl)-L-glutamic acid γ-cyclohexyl ester Boc-Glu(OcHx)-OH

Analytical and Spectroscopic Characterization in Research of Boc Glu Ome Oh and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for both purifying Boc-Glu(OMe)-OH after its synthesis and for verifying its purity before use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of Boc-Glu(OMe)-OH. ruifuchemical.comgoogle.com Reversed-phase HPLC is commonly utilized, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. This technique effectively separates the target compound from any unreacted starting materials, byproducts, or isomers. Purity levels are often expected to be ≥98.0%. ruifuchemical.com In some synthetic preparations, HPLC analysis has confirmed purities as high as 99.8%. google.com

A typical HPLC analysis might involve a C18 column with a gradient elution system, often using a mixture of water and acetonitrile, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is usually performed using a UV detector at a specific wavelength, such as 210 nm. uni-halle.de

ParameterTypical Conditions
Purity Assay≥98.0% ruifuchemical.com
Detection Wavelength210 nm uni-halle.de

Flash Column Chromatography for Purification

For purification on a larger scale than analytical HPLC allows, flash column chromatography is the method of choice. vwr.com This technique is a rapid form of preparative column chromatography that uses moderate pressure to push the solvent through the column, speeding up the separation process.

In the purification of Boc-Glu(OMe)-OH and its derivatives, silica (B1680970) gel is typically used as the stationary phase. canterbury.ac.nz The mobile phase, or eluent, is a carefully chosen solvent system that allows for the separation of the desired compound from impurities. A common eluent system for related Boc-protected amino acids is a mixture of n-hexane and ethyl acetate. uni-halle.de For instance, a 2:1 mixture of n-hexane/EtOAc was used to purify the tripeptide Boc-Glu(OMe)-Leu-D-Leu-OBzl. uni-halle.de The selection of the solvent system is crucial for achieving efficient separation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of Boc-Glu(OMe)-OH, confirming its identity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of Boc-Glu(OMe)-OH. americanelements.com

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, Boc-Glu(OBzl)-OH, characteristic signals are observed for the protons of the Boc protecting group, the amino acid backbone, and the side chain. chemicalbook.com

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. For a similar isotopically labeled compound, N-(tert-Butoxycarbonyl)-L-glutamic acid-1-¹³C, specific signals confirm the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum of Boc-Glu(OMe)-OH would be expected to correspond to the carbonyl carbons of the ester and carboxylic acid, the carbons of the Boc group, and the carbons of the glutamic acid backbone.

NucleusExpected Chemical Shift Regions (ppm)Assignment
¹H NMR~1.4(CH₃)₃C- (Boc group)
~1.9-2.5-CH₂-CH₂- (Glutamic acid side chain)
~3.6-3.7-OCH₃ (Methyl ester)
~4.0-4.4α-CH (Chiral center)
¹³C NMR~28(CH₃)₃C- (Boc group)
~29-31-CH₂-CH₂- (Glutamic acid side chain)
~52-OCH₃ (Methyl ester)
~53α-CH (Chiral center)
~80(CH₃)₃C- (Boc group)
~155, ~173, ~177C=O (Urethane, Ester, Carboxylic acid)

Note: The NMR data presented are typical expected values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Boc-Glu(OMe)-OH and to gain structural information from its fragmentation patterns. The molecular weight of Boc-Glu(OMe)-OH is 261.27 g/mol . peptide.com MS analysis confirms this molecular weight, often by observing the molecular ion peak or a protonated version ([M+H]⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. uni-halle.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Boc-Glu(OMe)-OH will show characteristic absorption bands corresponding to its key structural features.

The spectrum would be expected to display:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

C-H stretching bands from the alkane portions of the molecule around 3000-2850 cm⁻¹. libretexts.org

Two distinct C=O (carbonyl) stretching bands. One for the urethane (B1682113) of the Boc group (~1710 cm⁻¹) and another for the ester and carboxylic acid groups, which often overlap, appearing as a strong, broad band around 1740-1700 cm⁻¹. libretexts.org

N-H stretching from the urethane group, usually around 3400-3300 cm⁻¹.

C-O stretching bands for the ester, carboxylic acid, and urethane groups in the 1300-1000 cm⁻¹ region. libretexts.org

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Urethane)3400 - 3300
C-H (Alkane)3000 - 2850
C=O (Ester, Carboxylic Acid, Urethane)1740 - 1700 (strong, multiple bands)
C-O (Ester, Acid, Urethane)1300 - 1000

Note: The IR data are typical values for the respective functional groups. libretexts.org

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques are indispensable in the stereochemical analysis of chiral molecules like Boc-Glu(OMe)-OH and its derivatives. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light. numberanalytics.com This interaction provides crucial information about the molecule's three-dimensional structure, particularly its absolute configuration and enantiomeric purity. numberanalytics.comscribd.com The primary chiroptical methods employed in the study of Boc-Glu(OMe)-OH and the peptides derived from it are optical rotation measurements and circular dichroism spectroscopy.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property used to characterize optically active compounds. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. nihs.go.jp The specific rotation, [α], is a standardized measure of this rotation and is dependent on the compound, solvent, concentration, temperature, and the wavelength of the light used. nihs.go.jp For Boc-Glu(OMe)-OH, optical rotation measurements are a critical quality control parameter to confirm the stereochemical identity and enantiomeric purity of a sample.

The stereochemistry of the starting glutamic acid determines the direction of optical rotation. For instance, derivatives of L-glutamic acid will rotate plane-polarized light in the opposite direction to their D-glutamic acid counterparts under the same experimental conditions.

Table 1: Specific Rotation Values for Boc-Glu(OMe)-OH and Related Compounds

CompoundSpecific Rotation ([α])Conditions (Concentration, Solvent)
Boc-L-Glu-OH-14.5 ± 2°c = 1% in methanol (B129727)
Boc-D-Glu-OH+14.0° to +16.0°c = 1 in an unspecified solvent
(R)-N-Boc-glutamic acid-1,5-dimethyl ester (Boc-L-Glu(OMe)-OMe)+17.6°c = 1 in MeOH
Dimethyl N-t-butyloxycarbonyl-L-glutamate (Boc-Glu(OMe)-OMe)-27 ± 2.5°c = 1 in methanol
Boc-D-Glu(OBzl)-OH+5.0 to +7.0°c = 1 in AcOH

Data sourced from multiple suppliers and research articles. sigmaaldrich.comruifuchemical.comcphi-online.comgoogle.com Note that the R/S designation for the dimethyl ester may be based on Cahn-Ingold-Prelog priority rules and can correspond to the L-configuration of the original amino acid.

The data in the table illustrates the importance of specifying the enantiomer (L or D) and the exact derivative (e.g., free acid vs. dimethyl ester) when reporting optical rotation values. The sign and magnitude of the specific rotation are characteristic of a particular stereoisomer and serve as a reliable indicator of its identity. For example, the distinct negative rotation of Boc-L-Glu(OMe)-OH and the positive rotation of its D-enantiomer allow for their unambiguous differentiation.

Circular Dichroism (CD) Spectroscopy (for peptide products)

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. lew.ro It measures the differential absorption of left and right circularly polarized light by a chiral molecule. lew.ro In the context of peptides derived from Boc-Glu(OMe)-OH, CD spectroscopy is not typically used on the amino acid derivative itself but is invaluable for characterizing the conformation of the resulting peptides after its incorporation.

The amide bonds in a peptide backbone are the primary chromophores that give rise to CD signals in the far-UV region (typically 190-250 nm). researchgate.net The shape and magnitude of the CD spectrum are highly sensitive to the peptide's secondary structure, such as α-helices, β-sheets, β-turns, and random coils. lew.rojst.go.jp

α-Helical structures are characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.net

β-Sheet structures typically show a negative band around 216 nm and a positive band around 195 nm. researchgate.net

Random coil conformations generally exhibit a strong negative band near 200 nm. researchgate.net

Furthermore, CD spectroscopy can be used to monitor conformational changes in peptides in response to environmental factors such as pH, temperature, or the presence of binding partners. diva-portal.org For example, a glutamic acid-enriched peptide variant showed a dramatic increase in α-helical content when the pH was lowered from 7.4 to 5.0, a change readily monitored by CD. diva-portal.org This technique is also crucial for confirming that synthetic peptides adopt the desired secondary structure, which is often essential for their biological activity. jst.go.jp While the side chains of certain amino acids can contribute to the CD spectrum, methods exist to correct for these contributions, allowing for a more accurate analysis of the backbone conformation. nih.gov

Table 2: Common CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Major Bands (nm)
α-HelixNegative bands at ~222 and ~208 nm, Positive band at ~192 nm
β-SheetNegative band at ~216 nm, Positive band at ~195 nm
Random CoilNegative band at ~200 nm

This table provides a generalized summary of the characteristic CD signals for common peptide secondary structures. researchgate.net

Computational and Theoretical Studies of Boc Glu Ome Oh

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are instrumental in exploring the three-dimensional arrangements a molecule can adopt and the dynamics of these structures over time. For a flexible molecule like Boc-Glu(OMe)-OH, these studies reveal the preferred shapes in different environments and the interplay of its constituent parts.

Investigation of Preferred Conformations in Solution and in silico

The conformational landscape of Boc-Glu(OMe)-OH is dictated by the rotational freedom around its single bonds, leading to a variety of possible spatial arrangements. Computational energy calculations on related Boc-amino acid N'-methylamides have shown that the urethane (B1682113) amide bond (within the Boc group) can exist in both cis and trans conformations with nearly equal energies. This is a significant deviation from typical peptide bonds, which strongly favor the trans conformation. This flexibility increases the number of accessible low-energy conformations for Boc-protected amino acids.

While specific MD simulations on Boc-Glu(OMe)-OH are not extensively documented in publicly available literature, studies on closely related N-Boc glutamic acid methyl esters and their analogues provide valuable insights. For instance, conformational analysis of methyl-substituted N-Boc glutamic acid methyl esters has been thoroughly characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. researchgate.net These studies utilize molecular mechanics and MD simulations to explore the complete conformational space, with the resulting theoretical data being validated against experimental NMR coupling constants. researchgate.net

Similarly, detailed conformational studies have been performed on cyclic analogues of glutamic acid where the amino group is protected by a Boc group and one carboxyl group is esterified as a methyl ester. researchgate.net These investigations, conducted in aqueous environments using both NMR and MD simulations, classify the resulting conformations based on key dihedral angles (χ1 and χ2) and the spatial distribution of functional groups. researchgate.net Such analyses have identified a limited number of conformational families that are in qualitative agreement with experimental data, providing a model for how the linear side chain of derivatives like Boc-Glu(OMe)-OH might behave and be recognized by biological targets. researchgate.net

Table 1: Key Dihedral Angles in Glutamic Acid Derivatives
Dihedral AngleAtoms InvolvedDescriptionSignificance
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bondDefines the backbone conformation
ψ (psi)N-Cα-C'-NRotation around the Cα-C' bondDefines the backbone conformation
ω (omega)Cα-C'-N-CαRotation around the peptide/urethane bondTypically ~180° (trans) or ~0° (cis)
χ1 (chi1)N-Cα-Cβ-CγRotation around the Cα-Cβ bond of the side chainDetermines the orientation of the side chain
χ2 (chi2)Cα-Cβ-Cγ-CδRotation around the Cβ-Cγ bond of the side chainFurther defines the side chain conformation

Dynamics of Protecting Group Interactions

Studies combining 13C NMR spectroscopy and Density Functional Theory (DFT) calculations have shown that intramolecular hydrogen bonds can form between the carbonyl oxygen of the Boc group and a suitable hydrogen donor within the same molecule, such as the N-H of an adjacent amino acid residue in a peptide. mdpi.com For instance, in dipeptides like N-Boc-L-proline-L-alanine-OMe, an intramolecular hydrogen bond is predicted between the Boc carbonyl oxygen and the alanine (B10760859) N-H proton. mdpi.com While Boc-Glu(OMe)-OH lacks an internal peptide N-H, the principle demonstrates the Boc group's capacity for such interactions. In protic solvents, the Boc carbonyl can also form intermolecular hydrogen bonds with solvent molecules.

The bulky tert-butyl moiety of the Boc group can also engage in van der Waals interactions, influencing the conformational preferences of the amino acid side chain. mdpi.com Conformational energy calculations have shown that particular conformations can be stabilized by attractive interactions between the side chains of certain amino acids (like phenylalanine) and the bulky Boc end group. mdpi.com These non-covalent interactions, though weak, collectively contribute to the stability of specific conformers in solution, affecting how the molecule presents itself for chemical reactions or biological recognition.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and spectroscopic characteristics. Methods like DFT are used to model the electronic structure, predict reactivity, and investigate the energetics of reaction pathways.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Table 2: Calculated Physicochemical and Electronic Properties
PropertyPredicted ValueSignificance
Molecular Weight261.27 g/molBasic physical property
XLogP30.7Indicator of lipophilicity
Hydrogen Bond Donors2Potential for hydrogen bonding
Hydrogen Bond Acceptors6Potential for hydrogen bonding
Polar Surface Area (PSA)101.93 ŲRelates to transport properties
HOMO-LUMO GapNot explicitly published; generally smaller gap implies higher reactivity.Indicator of chemical reactivity and stability.

Data compiled from various chemical databases. Specific quantum chemical calculation reports for HOMO-LUMO gap are not widely published.

Transition State Modeling for Reaction Pathways

A key application of Boc-Glu(OMe)-OH is in peptide synthesis, where it participates in peptide bond formation. Quantum chemical calculations can model the transition state (TS) of this reaction, providing a detailed picture of the bond-forming and bond-breaking processes. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

High-level quantum chemical calculations, often using DFT, have been employed to characterize the transition states for peptide bond formation in various systems, from simple aminolysis reactions to complex ribosomal catalysis. nih.govweizmann.ac.ilpnas.org These models show that the reaction proceeds through a tetrahedral intermediate where the nucleophilic amine of one amino acid attacks the activated carbonyl carbon of another. nih.gov For a reaction involving Boc-Glu(OMe)-OH, the free α-carboxyl group would first be activated (e.g., with a coupling reagent like DCC or HATU). Theoretical modeling can then elucidate the structure of the subsequent transition state when an incoming amine attacks this activated ester. Such modeling can help optimize reaction conditions by identifying the lowest energy pathway and predicting the effects of different solvents and coupling reagents on the activation energy barrier. acs.org

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for designing more potent and selective derivatives.

While SAR studies on Boc-Glu(OMe)-OH itself are not the primary focus, extensive research on derivatives of glutamic acid provides a framework for understanding how structural modifications impact activity. For example, multi-QSAR modeling studies have been performed on a large set of glutamic acid derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2), an important target in cancer therapy. tandfonline.comresearchgate.net These studies employed various QSAR methods (2D-QSAR, 3D-QSAR CoMFA, CoMSIA) to build statistically validated models. tandfonline.comresearchgate.net

The findings from these models highlight key structural features for activity. For instance, the nature of the N-acyl group is critical; a biphenylsulfonyl moiety was found to be superior to phenylacetyl or naphthylacetyl groups due to favorable steric and hydrophobic interactions. tandfonline.comresearchgate.net Furthermore, the studies established that glutamine derivatives (where the side-chain carboxyl is an amide) were significantly better inhibitors than the corresponding isoglutamines. tandfonline.comresearchgate.net

In another context, cyclic analogues of Boc-Glu-OMe were investigated as inhibitors of vitamin K-dependent carboxylase. This study revealed that the trans isomers of the cyclic compounds were more active than the cis isomers, suggesting that a specific spatial arrangement of the carboxyl functions is preferred for binding to the enzyme's active site. These SAR insights, derived from computational modeling of related compounds, can guide the rational design of novel Boc-Glu(OMe)-OH derivatives for various therapeutic applications. nih.gov

Correlations between Structural Modifications and Synthetic Utility

The strategic use of Boc-Glu(OMe)-OH in chemical synthesis is intrinsically linked to the specific roles of its constituent protecting groups—the tert-butoxycarbonyl (Boc) group on the α-amine and the methyl ester (OMe) on the γ-carboxyl group. These modifications are not merely passive shields but active directors of synthetic pathways, enabling the construction of complex molecules with high precision.

The primary synthetic utility of Boc-Glu(OMe)-OH is as a building block in peptide synthesis. The Boc group provides robust protection for the α-amino functionality, preventing unwanted side reactions during the formation of peptide bonds. This group is favored for its stability under a range of conditions and its clean removal under mild acidic conditions, often using trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functionalities within the growing peptide chain. The γ-methyl ester protects the side-chain carboxyl group, preventing it from participating in the peptide coupling reactions.

Research into the synthesis of complex molecular architectures has highlighted how modifications of the glutamic acid side chain, as seen in Boc-Glu(OMe)-OH, can impart specific properties to the final molecule. In the development of macrocyclic peptides, which are of interest for their therapeutic potential, intramolecular hydrogen bonding is a key factor influencing properties like membrane permeability and aqueous solubility. escholarship.org A computational and experimental study on model structures investigated the hydrogen bond accepting ability of different side chains. chemrxiv.org For a model compound derived from Boc-Glu(OMe)-OH, the side-chain ester was found to be a weaker hydrogen bond acceptor compared to N,N-disubstituted amide derivatives of glutamine. chemrxiv.org This finding is crucial for synthetic design, as it demonstrates that the choice between a methyl ester and other functional groups can be used to fine-tune the conformational preferences and, consequently, the physicochemical properties of a peptide.

Furthermore, Boc-Glu(OMe)-OH has been employed as a critical component in the divergent synthesis of water-soluble radical dendrimers intended for use as MRI contrast agents. uab.cat In this context, the glutamic acid derivative was introduced into the dendrimer structure starting from the third generation to enhance water solubility. uab.cat The synthetic strategy relied on coupling Boc-Glu(OMe)-OH to the growing dendrimer, followed by the hydrolysis of the methyl ester groups on the periphery to yield water-solubilizing carboxylate anions. This demonstrates a clear correlation between a specific structural unit (the glutamic acid methyl ester) and a desired functional outcome (water solubility) in a complex macromolecule.

Side reactions involving structurally similar compounds can also inform synthetic utility, offering pathways for structural diversification. For instance, studies on solid-phase peptide synthesis have noted that transesterification of the side chain can occur under certain conditions. sigmaaldrich.com While sometimes undesired, such reactions can also be harnessed to create novel molecular structures.

Structural Feature/ModificationSynthetic UtilityResearch Finding ContextCitation
Boc-protected α-amine Directs regioselective peptide bond formation at the α-carboxyl group.Standard use in solid-phase and solution-phase peptide synthesis.
γ-Methyl Ester Prevents side-chain carboxyl participation in coupling; can be selectively hydrolyzed.Used to build peptide backbones and later functionalized to improve solubility in dendrimers. uab.cat
Ester vs. Amide Side Chain Modulates intramolecular hydrogen bonding capacity.The ester in a Glu(OMe) model was a weaker H-bond acceptor than Gln(NR₂) amides, affecting peptide conformation and properties. chemrxiv.org
Incorporation into Dendrimers Enhances water solubility of macromolecular structures.Boc-Glu(OMe)-OH was used as a branching unit in dendrimer synthesis to create a water-soluble periphery after hydrolysis. uab.cat

Predictive Models for Chemical Behavior

Computational modeling provides powerful tools for predicting the chemical and physical behavior of molecules like Boc-Glu(OMe)-OH, offering insights that guide synthetic efforts and the design of functional molecules. These models can forecast conformational preferences, intermolecular interactions, and properties relevant to biological activity or material science applications.

One key area of predictive modeling involves the study of intramolecular hydrogen bonds (IMHB), which are critical in determining the three-dimensional structure of peptides. A computational study performed conformational searches on a series of model compounds, including an acetylated and 4-phenyl-1-butanol-esterified derivative of Boc-Glu(OMe)-OH, to simulate their behavior in a low-dielectric environment mimicking a cell membrane. escholarship.orgchemrxiv.org By plotting the distance between the side-chain hydrogen bond acceptor (the ester carbonyl oxygen) and the backbone amide proton against the relative energy, researchers could predict the propensity of the side chain to form IMHBs. The results for the Glu(OMe) derivative, when compared to other amino acid side chains, provided a predictive model for its contribution to peptide folding and membrane permeability. chemrxiv.org

Molecular dynamics (MD) simulations, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, offer another robust predictive framework. While not performed directly on Boc-Glu(OMe)-OH, studies on structurally related cyclic glutamic acid analogues demonstrate the approach. researchgate.net Researchers used MD simulations to explore the conformational landscape of these molecules in an aqueous environment. By analyzing parameters such as dihedral angles (chi1 and chi2), distances between functional groups, and the spatial distribution of charged moieties, they could identify a limited number of stable conformational families. researchgate.net This type of analysis serves as a predictive model for how the molecule will behave in solution and can be used to rationalize or predict its interaction with biological targets, such as the active site of an enzyme. researchgate.net

These theoretical models are essential for modern chemical research, enabling a more rational design of molecules. By predicting how the structural features of Boc-Glu(OMe)-OH and its derivatives translate into specific chemical behaviors, scientists can reduce the trial-and-error inherent in laboratory synthesis and more efficiently develop molecules with desired properties.

Predictive Model/MethodProperty PredictedKey Findings/PredictionsCitation
Conformational Search (Implicit Solvent) Intramolecular Hydrogen Bonding (IMHB) propensity.Predicted that the ester side chain of Glu(OMe) is a weaker hydrogen bond acceptor than amide side chains, leading to less sequestering of the peptide backbone. escholarship.orgchemrxiv.org
Molecular Dynamics (MD) & NMR Conformational preferences in solution (e.g., dihedral angles, spatial arrangement).For related glutamic acid analogues, a reduced number of stable conformational families were identified, predicting the likely structures relevant for receptor binding. researchgate.net
Physicochemical Property Calculation Parameters like LogP and Topological Polar Surface Area (TPSA).Computed values (e.g., LogP ~1.0-1.6, TPSA ~91-102 Ų) provide a baseline prediction of the molecule's lipophilicity and polarity. chemscene.comnih.govchemsrc.com

Q & A

Q. How is Boc-Glu(OMe)-OH synthesized and characterized in peptide chemistry?

  • Methodological Answer : Boc-Glu(OMe)-OH is synthesized via tert-butoxycarbonyl (Boc) protection of the α-amino group and methyl esterification of the γ-carboxylic acid of glutamic acid. Key steps include:
  • Protection : Use Boc-anhydride in a basic aqueous/organic solvent system (e.g., dioxane/water) to protect the α-amine .
  • Esterification : Methyl ester formation via acid-catalyzed methanol reaction or coupling reagents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Recrystallization or reverse-phase HPLC to isolate the product.
  • Characterization : Confirm structure via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons), mass spectrometry (expected [M+H]+^+ at 338.4), and FT-IR (C=O stretches at ~1700 cm1^{-1}) .

Q. What are the key stability considerations for storing Boc-Glu(OMe)-OH?

  • Methodological Answer : Store in a sealed, moisture-free container at 2–8°C to prevent hydrolysis of the methyl ester or Boc group. Avoid prolonged exposure to light, which may degrade the compound. Conduct periodic purity checks via TLC or HPLC to monitor degradation (e.g., free glutamic acid or tert-butanol byproducts) .

Q. What safety protocols are essential when handling Boc-Glu(OMe)-OH in the laboratory?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fenced hood to avoid inhalation or skin contact. If exposed:
  • Skin : Wash with soap and water; seek medical attention for irritation .
  • Eyes : Rinse with water for 15 minutes; consult a physician .
    Follow waste disposal guidelines for organic solvents and amine-containing compounds .

Advanced Research Questions

Q. How can conflicting NMR data for Boc-Glu(OMe)-OH be resolved during structural confirmation?

  • Methodological Answer : Conflicting NMR signals may arise from residual solvents, diastereomeric impurities, or rotameric equilibria. Strategies include:
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent interference.
  • Variable Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign stereochemistry unambiguously .
  • Cross-Validation : Compare with MS data (e.g., exact mass) and literature values for Boc-protected amino acids .

Q. What strategies optimize the coupling efficiency of Boc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Low coupling efficiency may result from steric hindrance or side reactions. Optimize by:
  • Activation Reagents : Use HOBt (hydroxybenzotriazole) or HOAt with DIC (diisopropylcarbodiimide) to enhance reactivity .
  • Solvent Choice : Employ DMF or DCM for better solubility of protected intermediates.
  • Double Coupling : Repeat coupling steps for sterically challenging residues.
  • Monitoring : Use Kaiser or chloranil tests to confirm free amine availability .

Q. How to address low yields in Boc-Glu(OMe)-OH-mediated peptide chain elongations?

  • Methodological Answer : Low yields may stem from:
  • Deprotection Inefficiency : Ensure TFA (trifluoroacetic acid) is freshly prepared for Boc removal.
  • Side Reactions : Minimize aspartimide formation by avoiding basic conditions during ester hydrolysis .
  • Purification : Use preparative HPLC with C18 columns to separate target peptides from truncated sequences .

Data Analysis and Experimental Design

Q. How to design a robust protocol for synthesizing Boc-Glu(OMe)-OH derivatives with modified ester groups?

  • Methodological Answer : Follow a P-E/I-C-O framework:
  • Population (P) : Boc-Glu(OMe)-OH derivatives.
  • Exposure/Intervention (E/I) : Esterification with alternative alcohols (e.g., benzyl, tert-butyl).
  • Comparison (C) : Yield and purity vs. methyl ester control.
  • Outcome (O) : Improved solubility or coupling efficiency.
    Use fractional factorial design to test reaction parameters (temperature, catalyst, solvent) .

Q. What statistical methods are appropriate for analyzing discrepancies in Boc-Glu(OMe)-OH purity across batches?

  • Methodological Answer : Apply ANOVA to compare HPLC purity data (>95% threshold) across batches. Identify outliers via Grubbs’ test and investigate root causes (e.g., moisture in reagents, storage conditions) .

Literature and Reproducibility

Q. How to systematically review existing studies on Boc-Glu(OMe)-OH applications in peptide synthesis?

  • Methodological Answer : Use Google Scholar with Boolean terms:
  • Search Query : "Boc-Glu(OMe)-OH" AND ("peptide synthesis" OR "solid-phase") -price -commercial .
    Filter results by citation count (>50) and journals with high impact factors (e.g., Journal of Organic Chemistry) .

Q. How to ensure reproducibility when reporting Boc-Glu(OMe)-OH-based experiments?

  • Methodological Answer :
    Include in the Experimental Section :
  • Detailed Procedures : Molar ratios, reaction times, and purification gradients.
  • Characterization Data : NMR shifts, HPLC retention times, and melting points.
  • Batch-Specific Anomalies : Note deviations in reagent purity or equipment calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.